1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol
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Overview
Description
1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that contains a benzodiazole ring substituted with a butyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazole precursor, which is then functionalized with a butyl group and a trifluoromethyl group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The trifluoromethyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context and the nature of the interactions with molecular targets.
Comparison with Similar Compounds
1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol can be compared with other similar compounds, such as:
1-Butyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: This compound has a pyrazole ring instead of a benzodiazole ring.
{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid: This compound contains an additional acetic acid moiety.
Properties
IUPAC Name |
3-butyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2S/c1-2-3-6-17-10-5-4-8(12(13,14)15)7-9(10)16-11(17)18/h4-5,7H,2-3,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUSORDPVAMVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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